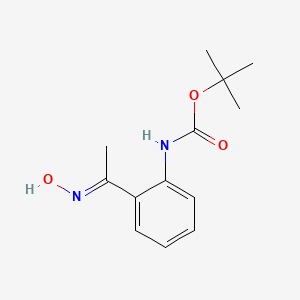

Tert-butyl 2-(1-(hydroxyimino)ethyl) phenylcarbamate

Description

Tert-butyl 2-(1-(hydroxyimino)ethyl) phenylcarbamate is a carbamate derivative featuring a phenyl group substituted with a hydroxyiminoethyl moiety and a tert-butoxycarbonyl (Boc) protecting group. This compound is a critical intermediate in synthesizing chiral organoselenanes and organotelluranes, which have applications in asymmetric catalysis and medicinal chemistry . Its synthesis involves the Boc protection of 1-(2-aminophenyl)ethanone, followed by hydroxylamine treatment to introduce the hydroxyimino group. Key synthetic methods achieve yields of 60–67% using dichloromethane (CH$2$Cl$2$) or tetrahydrofuran (THF) as solvents .

A notable application is its enzymatic kinetic resolution using Candida antarctica lipase B (CAL-B), which affords optically pure (R)- and (S)-enantiomers with exceptional enantioselectivity ($E > 200$) . These enantiomers are precursors to chiral 1-(2-aminophenyl)ethanols, valuable in synthesizing bioactive molecules .

Properties

IUPAC Name |

tert-butyl N-[2-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-9(15-17)10-7-5-6-8-11(10)14-12(16)18-13(2,3)4/h5-8,17H,1-4H3,(H,14,16)/b15-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEUNTSRAEIFZBY-OQLLNIDSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC=CC=C1NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C1=CC=CC=C1NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(1-(hydroxyimino)ethyl) phenylcarbamate typically involves the reaction of tert-butyl phenylcarbamate with an appropriate oxime derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of tert-butyl 2-(1-(hydroxyimino)ethyl) phenylcarbamate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(1-(hydroxyimino)ethyl) phenylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

Reduction: Reduction reactions can convert the oxime group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the oxime group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Nitroso derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Tert-butyl 2-(1-(hydroxyimino)ethyl) phenylcarbamate plays a crucial role as an intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its structure allows it to serve as a precursor for compounds that can modulate neurotransmitter activity, which is essential in treating conditions such as epilepsy and depression.

Case Study: Synthesis of Lacosamide

A notable application of this compound is in the synthesis of lacosamide, an anticonvulsant medication. Research indicates that derivatives of tert-butyl carbamate can be utilized to develop lacosamide analogs, enhancing their efficacy and reducing side effects. The synthesis involves a multi-step process where tert-butyl 2-(1-(hydroxyimino)ethyl) phenylcarbamate acts as a key building block .

Biochemical Research

In biochemical studies, this compound is employed to explore enzyme inhibition mechanisms. It has been shown to inhibit specific enzymes that are crucial for various metabolic pathways, making it a valuable tool for researchers investigating drug interactions and metabolic regulation.

Case Study: Anti-inflammatory Activity

In vivo studies have demonstrated that derivatives of tert-butyl 2-(1-(hydroxyimino)ethyl) phenylcarbamate exhibit significant anti-inflammatory properties. For instance, experiments using rat models showed that these compounds effectively reduced inflammation markers when compared to standard treatments like indomethacin . This highlights the compound's potential for developing new anti-inflammatory drugs.

Agricultural Chemistry

The compound also finds applications in agricultural chemistry, particularly in formulating agrochemicals. Its ability to enhance the absorption of pesticides and herbicides in plant systems improves their efficacy.

Case Study: Enhanced Agrochemical Formulations

Research has indicated that incorporating tert-butyl 2-(1-(hydroxyimino)ethyl) phenylcarbamate into agrochemical formulations increases the bioavailability of active ingredients. This results in better crop protection and yield improvements, demonstrating its utility in sustainable agriculture practices .

Diagnostic Reagents

Tert-butyl 2-(1-(hydroxyimino)ethyl) phenylcarbamate is also utilized in developing diagnostic tools for clinical settings. Its chemical properties allow it to interact with specific biomolecules, aiding in the detection and quantification of various substances in biological samples.

Data Summary Table

| Application Area | Key Findings/Case Studies | Potential Benefits |

|---|---|---|

| Pharmaceutical Development | Synthesis of lacosamide derivatives | Enhanced efficacy in neurological treatments |

| Biochemical Research | Inhibition of inflammatory pathways | Development of new anti-inflammatory agents |

| Agricultural Chemistry | Improved pesticide absorption | Increased crop yield and protection |

| Diagnostic Reagents | Interaction with biomolecules for detection | Enhanced diagnostic accuracy |

Mechanism of Action

The mechanism of action of tert-butyl 2-(1-(hydroxyimino)ethyl) phenylcarbamate involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with target molecules, influencing their activity and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and synthetic applications of tert-butyl 2-(1-(hydroxyimino)ethyl) phenylcarbamate and analogous carbamates:

Biological Activity

Tert-butyl 2-(1-(hydroxyimino)ethyl) phenylcarbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound.

Synthesis of Tert-butyl 2-(1-(hydroxyimino)ethyl) phenylcarbamate

The synthesis of tert-butyl 2-(1-(hydroxyimino)ethyl) phenylcarbamate typically involves the reaction of tert-butyl carbamate with hydroxylamine in the presence of a suitable catalyst. The reaction conditions may vary, but the aim is to achieve high yield and purity of the final product.

Biological Activity Overview

Anti-inflammatory Activity

Research indicates that derivatives of tert-butyl phenylcarbamates exhibit promising anti-inflammatory properties. For instance, a study demonstrated that certain substituted benzamido derivatives showed significant inhibition of inflammation in a carrageenan-induced rat paw edema model, with inhibition percentages ranging from 39.021% to 54.239% compared to standard drugs like indomethacin . The in silico docking studies suggested effective binding to the COX-2 enzyme, which is crucial in mediating inflammatory responses.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of related compounds. A study highlighted that certain derivatives could inhibit amyloid beta aggregation, a key factor in Alzheimer's disease pathology. The compound demonstrated moderate protective effects against astrocyte cell death induced by amyloid beta peptide (Aβ1-42), suggesting its potential role in neuroprotection and inflammation modulation .

Case Studies and Research Findings

-

Anti-inflammatory Efficacy

- Study Design : In vivo experiments using rat models.

- Results : Compounds exhibited significant anti-inflammatory activity with percentage inhibition comparable to indomethacin.

- : Tert-butyl derivatives can be considered for further development as anti-inflammatory agents.

- Neuroprotection Against Amyloid Beta

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for tert-butyl 2-(1-(hydroxyimino)ethyl) phenylcarbamate, and what key characterization techniques validate its purity and structure?

- Synthesis Methods : Asymmetric Mannich reactions are commonly employed for stereoselective synthesis of tert-butyl carbamate derivatives. For example, tert-butyl carbamates can be synthesized via a three-step procedure involving (1) condensation of aldehydes with sulfonamides, (2) asymmetric induction using organocatalysts, and (3) Boc-protection to stabilize the product .

- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, while Infrared (IR) spectroscopy identifies functional groups like the hydroxyimino moiety. X-ray crystallography is critical for resolving stereochemistry and hydrogen-bonding networks in solid-state structures .

Q. How should researchers handle stability and storage conditions for this compound to prevent degradation?

- Storage : Store at room temperature in airtight containers under inert gas (e.g., nitrogen) to minimize hydrolysis. Avoid exposure to moisture, strong acids/bases, and oxidizing agents, as the carbamate group is susceptible to cleavage under these conditions .

- Stability Monitoring : Regular analytical checks (e.g., HPLC or TLC) are recommended to detect degradation products.

Q. What are the primary hazards associated with tert-butyl 2-(1-(hydroxyimino)ethyl) phenylcarbamate, and what safety protocols are essential?

- Hazards : While not classified as highly toxic, prolonged exposure may cause skin/eye irritation. Combustion releases toxic fumes (e.g., NOx, CO) .

- Safety Measures : Use fume hoods for synthesis, wear nitrile gloves, and employ full-face respirators if airborne particulates are generated during milling .

Advanced Research Questions

Q. How can computational tools optimize reaction conditions for synthesizing this compound with high enantiomeric excess?

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and energy barriers for stereoselective steps. Software like Gaussian or ORCA models reaction pathways, identifying optimal catalysts (e.g., chiral Brønsted acids) .

- Machine Learning : Algorithms trained on reaction databases (e.g., Reaxys) suggest solvent systems (e.g., toluene/ethanol mixtures) and temperatures to maximize yield and selectivity .

Q. What strategies resolve contradictions in spectroscopic data, such as discrepancies between NMR and mass spectrometry results?

- Cross-Validation : Combine multiple techniques:

- High-Resolution Mass Spectrometry (HRMS) validates molecular formula.

- 2D NMR (COSY, HSQC) clarifies proton-carbon correlations, distinguishing regioisomers.

- Dynamic NMR resolves conformational equilibria causing signal splitting .

Q. How can researchers design experiments to study degradation pathways under accelerated stability conditions?

- Forced Degradation : Expose the compound to stressors:

- Thermal : 40–60°C for 2–4 weeks.

- Hydrolytic : pH 3 (HCl) and pH 10 (NaOH) buffers at 25°C.

- Oxidative : 3% H₂O₂ .

Q. What methodologies analyze crystal packing and intermolecular interactions to predict solubility and bioavailability?

- X-ray Crystallography : Resolve hydrogen bonds (e.g., N–H···O=C) and π-π stacking in the crystal lattice. Software like Mercury calculates packing coefficients and void volumes .

- Solubility Prediction : Hirshfeld surface analysis correlates intermolecular contacts with solubility trends. Molecular dynamics simulations (e.g., GROMACS) model solvation free energy in polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.